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molecular formula C7H13NO2 B8572727 6,10-dioxa-2-azaspiro[4.5]decane

6,10-dioxa-2-azaspiro[4.5]decane

Cat. No. B8572727
M. Wt: 143.18 g/mol
InChI Key: JKGCAQYNUWOSSC-UHFFFAOYSA-N
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Patent
US05137892

Procedure details

The protecting group was removed by dissolving 2.09 g (7.5 mmol) of 1,5-dioxa-8-azaspiro[5.4]decane benzyl carbamate, from Step 1, in 100 mL of methanol, adding 0.50 g of 20% Pd/C, and hydrogenating at room temperature under 4 atm of hydrogen for 24 hours. The catalyst was removed by filtration, then the solvent was removed under vacuum to afford the title compound, MS: M/Z 144 (M+H), which was taken directly to the next step.
Name
1,5-dioxa-8-azaspiro[5.4]decane benzyl carbamate
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NC(=O)O)C1C=CC=CC=1.[O:12]1[C:17]2([CH2:21][CH2:20][NH:19][CH2:18]2)[O:16][CH2:15][CH2:14][CH2:13]1.[H][H]>CO.[Pd]>[O:12]1[C:17]2([CH2:21][CH2:20][NH:19][CH2:18]2)[O:16][CH2:15][CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
1,5-dioxa-8-azaspiro[5.4]decane benzyl carbamate
Quantity
2.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(O)=O.O1CCCOC12CNCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The protecting group was removed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1CCCOC12CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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